molecular formula C21H24N2O2 B5222776 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine CAS No. 418780-24-2

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine

Cat. No.: B5222776
CAS No.: 418780-24-2
M. Wt: 336.4 g/mol
InChI Key: NZJWGUAMGGTFIB-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 5,8-dimethoxy-4-methylquinoline.

    Alkylation: The quinoline derivative undergoes alkylation with 2-phenylpropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline ring to a dihydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,8-Dimethoxy-4-methylquinoline: Lacks the N-(2-phenylpropyl) group, resulting in different biological activities.

    2-Phenylpropylamine: Does not contain the quinoline ring, leading to distinct pharmacological properties.

Uniqueness

5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine is unique due to the combination of the quinoline core with the N-(2-phenylpropyl) substituent, which imparts specific biological activities and chemical reactivity not observed in its individual components.

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(2-phenylpropyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-14-12-19(22-13-15(2)16-8-6-5-7-9-16)23-21-18(25-4)11-10-17(24-3)20(14)21/h5-12,15H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWGUAMGGTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198067
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418780-24-2
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418780-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dimethoxy-4-methyl-N-(2-phenylpropyl)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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